3-Methylidene-5-nitropentan-2-one
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Overview
Description
3-Methylidene-5-nitropentan-2-one: is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.142 g/mol It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-5-nitropentan-2-one can be achieved through several methods. One common approach involves the reaction of an alkyl halide with nitrite ions in suitable solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another method involves the oxidation of primary amines .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts to increase yield and efficiency. For example, the slow addition of methylvinylketone to a catalyst suspension (KF/Al2O3) has been shown to improve the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-5-nitropentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various carbonyl compounds .
Scientific Research Applications
3-Methylidene-5-nitropentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of photoreactive materials and base amplifiers for photopatterning
Mechanism of Action
The mechanism of action of 3-Methylidene-5-nitropentan-2-one involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
- 3-(2-Nitroethyl)-3-buten-2-one
- 3-(2-Nitroethyl)but-3-en-2-one
- 3-Methylene-5-nitro-pentan-2-one
Comparison: 3-Methylidene-5-nitropentan-2-one is unique due to its specific molecular structure, which includes a nitro group and a methylidene group. This combination of functional groups gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-methylidene-5-nitropentan-2-one |
InChI |
InChI=1S/C6H9NO3/c1-5(6(2)8)3-4-7(9)10/h1,3-4H2,2H3 |
InChI Key |
NXLHWPHKFGICQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)CC[N+](=O)[O-] |
Origin of Product |
United States |
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